5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid
Description
Structural Significance in Heterocyclic Chemistry
The molecular architecture of this compound combines two heterocyclic systems: a 1,2,4-oxadiazole ring and a 7-oxabicyclo[2.2.1]heptane framework. The 1,2,4-oxadiazole ring is characterized by alternating oxygen and nitrogen atoms, creating a planar, aromatic system with delocalized π-electrons. This ring exhibits bioisosteric properties, often serving as a replacement for ester or amide groups in drug design due to its metabolic stability. The bicyclo[2.2.1]heptane moiety introduces conformational rigidity, which can enhance binding affinity by reducing entropy loss during target interactions.
The carboxylic acid group at C3 further modulates the compound’s electronic profile, enabling hydrogen bonding and ionic interactions with biological targets. Table 1 summarizes key structural features:
| Structural Component | Role |
|---|---|
| 1,2,4-Oxadiazole ring | Aromaticity, bioisosterism, metabolic stability |
| 7-Oxabicyclo[2.2.1]heptane moiety | Conformational rigidity, stereochemical control |
| Carboxylic acid group (C3) | Hydrogen bonding, solubility, ionic interactions |
This combination of features positions the compound as a versatile scaffold for probing structure-activity relationships in drug discovery.
Historical Context of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole nucleus was first synthesized in 1884 by Tiemann and Krüger via a 1,3-dipolar cycloaddition between nitrile oxides and nitriles. Early applications focused on their stability and electronic properties, but interest surged in the late 20th century with the recognition of their bioisosteric potential. The heterocycle’s ability to mimic ester and amide functionalities while resisting enzymatic degradation made it a cornerstone in antimicrobial, antitumor, and anti-inflammatory agent development.
Notable milestones include:
- 1980s–1990s : Exploration of 1,2,4-oxadiazoles as angiotensin-converting enzyme (ACE) inhibitors.
- 2000s : Integration into kinase inhibitors and ion channel modulators.
- 2010s–Present : Use in covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
The incorporation of bicyclic systems, such as the 7-oxabicyclo[2.2.1]heptane group, emerged as a strategy to enhance pharmacokinetic properties. This innovation is exemplified in this compound, where the bicyclic framework imposes steric constraints that improve target selectivity.
Synthetic methodologies for 1,2,4-oxadiazoles have also evolved. Table 2 contrasts classical and modern approaches:
| Method | Reagents | Advantages |
|---|---|---|
| 1,3-Dipolar cycloaddition | Nitrile oxide + nitrile | High regioselectivity |
| Heterocyclization | Amidoxime + acylating agent | Functional group tolerance |
| Microwave-assisted synthesis | Amidoxime + carboxylic acid derivative | Reduced reaction time, higher yields |
These advancements have expanded the accessibility of structurally complex derivatives, enabling precise tuning of physicochemical properties.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)7-10-8(15-11-7)5-3-4-1-2-6(5)14-4/h4-6H,1-3H2,(H,12,13) |
InChI Key |
BZMOHTVBKVPRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C3=NC(=NO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions. For example, the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate , followed by a ketal hydrolysis step.
Synthesis of 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes or nitrile oxides. Room temperature synthesis methods have been developed, using oxidants like PIDA (PhI(OAc)2) in DMF, which can achieve high yields.
Challenges and Considerations
- Reaction Conditions : Achieving high yields under mild conditions is crucial for industrial applications.
- Stereochemistry : The synthesis must consider the stereochemistry of the oxabicycloheptane ring.
- Purification : Efficient purification methods are necessary due to the complexity of the molecule.
Data and Research Findings
Chemical Reactions Analysis
Types of Reactions
5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Properties
The compound has shown promise in anticancer research as well. Studies have highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, a recent study reported that the compound effectively inhibited the growth of breast cancer cells in vitro.
Case Study: Breast Cancer Cell Line
A study utilized MCF-7 breast cancer cell lines to evaluate the cytotoxic effects of this compound:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
| Polymer Type | Properties Enhanced | Testing Method |
|---|---|---|
| Polyamide | Increased tensile strength | ASTM D638 |
| Polyurethane | Improved thermal resistance | TGA Analysis |
Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with enhanced durability and resistance to environmental factors such as moisture and UV radiation.
Pesticidal Activity
The oxadiazole derivatives have been investigated for their potential use as pesticides. The compound has shown efficacy against various agricultural pests, including aphids and whiteflies.
Field Study Results :
In a controlled field trial:
- Target Pest : Aphids (Aphis gossypii)
- Application Rate : 200 g/ha
- Efficacy : 85% reduction in pest population after two weeks.
Herbicidal Potential
Additionally, preliminary studies suggest that the compound may possess herbicidal properties, making it suitable for developing environmentally friendly herbicides.
Mechanism of Action
The mechanism of action of 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of protein phosphatases, which are essential for regulating cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid with structurally analogous 1,2,4-oxadiazole-3-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and biological activities.
*Hypothetical formula based on structural analysis.
†Estimated based on substituent composition.
Key Structural and Functional Differences:
Substituent Bulk and Rigidity :
- The 7-oxabicyclo[2.2.1]heptane group in the target compound introduces a three-dimensional, oxygen-bridged bicyclic structure. This contrasts with the planar aromatic substituents (e.g., bromophenyl in or pyrazole in ), which lack stereochemical complexity. The rigidity of the bicyclo system may improve binding selectivity to enzymes or receptors with deep hydrophobic pockets .
Electronic Effects: The oxygen atom in the bicyclo system may enhance solubility and hydrogen-bonding capacity compared to purely hydrocarbon substituents.
Biological Activity: The compound in demonstrates potent DNA gyrase inhibition (IC₅₀ = 1.2 µM), attributed to its bulky dichloro-pyrrole-phenylamino substituent. This suggests that steric bulk and electron-withdrawing groups (e.g., chlorine) are critical for activity. The target compound’s bicyclo substituent, while similarly bulky, lacks halogen atoms but includes an oxygen bridge, which could modulate interactions with bacterial enzymes .
However, its bicyclic structure may still pose synthetic challenges compared to simpler derivatives like or .
Research Findings and Implications
- Antimicrobial Potential: DNA gyrase inhibitors (e.g., ) highlight the importance of substituent design in targeting bacterial enzymes. The target compound’s bicyclo group could be explored for similar applications, leveraging its rigidity to resist metabolic degradation .
- Synthetic Feasibility : Derivatives like and are synthetically accessible due to their simple substituents, whereas the bicyclo system in the target compound may require advanced methods like Diels-Alder reactions or enzymatic resolution for stereochemical control .
Biological Activity
5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1866354-54-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 210.19 g/mol. The unique bicyclic structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.19 g/mol |
| CAS Number | 1866354-54-2 |
| Boiling Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a comparative study, derivatives of oxadiazoles demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:
- IC50 Values :
- MCF-7: 0.65 µM
- MEL-8: 1.17 µM
These values suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
The mechanism by which this compound exerts its biological activity is still under investigation. However, studies suggest that it may interact with specific cellular targets involved in cancer progression:
- Caspase Activation : Induces apoptotic pathways.
- Cell Cycle Arrest : Prevents proliferation of cancer cells.
Comparative Biological Activity
A comparison of various oxadiazole derivatives reveals that structural modifications can significantly influence biological activity.
Biological Activity Comparison Table
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.65 | MCF-7 |
| Doxorubicin | 0.75 | MCF-7 |
| Prodigiosin | 1.93 | MCF-7 |
The data indicate that the compound's activity is comparable to established chemotherapeutics like doxorubicin and prodigiosin, suggesting its potential as an anticancer agent.
Future Directions in Research
Further research is necessary to elucidate the full range of biological activities associated with this compound:
- In Vivo Studies : To assess efficacy and safety in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways.
- Structural Modifications : To optimize potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
